N-Cyanoacetylurethane
Overview
Description
Synthesis Analysis
The synthesis of N-Cyanoacetylurethane involves chemical reactions that introduce cyano and acetyl groups into urethane. A notable study involves the reaction of [PdCl2(DPPE)] with N-cyanoacetylurethane and silver(I) oxide, leading to a palladalactam complex in high yield. This process highlights the chemical reactivity of N-cyanoacetylurethane and its ability to form complex structures (Henderson, Nicholson, & Oliver, 1994).
Molecular Structure Analysis
The molecular structure of N-Cyanoacetylurethane and its complexes has been elucidated using various analytical techniques, including X-ray crystallography. The structure of a trans-[PdCl{EtO2CNC(O)CH2CN}(PPh3)2] complex reveals that the plane of the N-bonded cyanoacetylurethane ligand is almost perpendicular to the square-plane of the palladium coordination sphere, showcasing the spatial arrangement and potential for forming stable complexes with metals.
Chemical Reactions and Properties
N-Cyanoacetylurethane participates in chemical reactions that underline its reactivity and versatility. Its interaction with [PdCl2(DPPE)] and silver(I) oxide to form palladalactam complexes showcases its potential in coordination chemistry. The specific reactions and properties of N-Cyanoacetylurethane depend on the conditions and reactants involved, indicating a wide range of chemical behavior.
Physical Properties Analysis
The physical properties of N-Cyanoacetylurethane, including its solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by its molecular structure and the interactions between its functional groups. Detailed analysis of these properties is essential for understanding how N-Cyanoacetylurethane behaves under different conditions.
Chemical Properties Analysis
The chemical properties of N-Cyanoacetylurethane, such as its reactivity with different chemical agents and its stability under various conditions, are key to its applications in synthesis and materials science. Its ability to form complexes with metals like palladium highlights its utility in the field of coordination chemistry.
Scientific Research Applications
Synthesis of Metal Complexes
N-Cyanoacetylurethane has been employed as a key ligand in the synthesis of metal complexes, which are intermediates in the production of platinalactam and palladalactam complexes. For example, the reaction of cis-[PtCl2(PPh3)2] with N-cyanoacetylurethane and silver(I) oxide in dichloromethane produces a platinum(II)–amidate complex, which serves as an intermediate for platinalactam complex synthesis. Similarly, N-cyanoacetylurethane, when reacted with palladium(II) chloride and silver(I) oxide, yields a palladalactam complex, highlighting the compound's role in facilitating the synthesis of novel metal complexes with potential applications in catalysis and material science Henderson, Oliver, & Nicholson, 2000; Henderson, Nicholson, & Oliver, 1994.
Host-Guest Chemistry and Material Design
Research on cyclotriveratrylenes and cryptophanes shows the potential of N-cyanoacetylurethane derivatives in host-guest chemistry and the design of new materials. These studies explore the complexation of neutral molecules and organic cations, which could have implications for the development of ferroelectric liquid crystals and charge transfer materials. The versatility of N-cyanoacetylurethane and its derivatives in forming complex structures with specific host-guest interactions points to its role in advancing material science and nanotechnology Collet, Dutasta, Lozach, & Canceill, 1993.
Environmental and Green Chemistry Applications
The use of N-cyanoacetylurethane in synthesizing environmentally friendly solvents and materials indicates its potential in green chemistry applications. For instance, novel fluorinated solvents have been developed to replace n-hexane in chromatographic separations, demonstrating the compound's role in reducing the environmental impact of chemical processes. Such advancements not only contribute to the development of more sustainable chemical practices but also highlight the versatility of N-cyanoacetylurethane in contributing to environmental conservation efforts KaganMichael, 2001.
Safety And Hazards
N-Cyanoacetylurethane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl N-(2-cyanoacetyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOGVWWWGVFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216497 | |
Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanoacetylurethane | |
CAS RN |
6629-04-5 | |
Record name | Ethyl N-(2-cyanoacetyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyanoacetylethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyanoacetylurethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyanoacetylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYANOACETYLETHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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